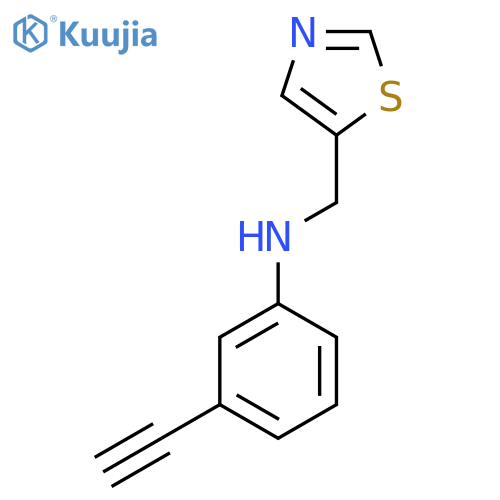

Cas no 1342100-58-6 (3-ethynyl-N-(1,3-thiazol-5-yl)methylaniline)

3-ethynyl-N-(1,3-thiazol-5-yl)methylaniline 化学的及び物理的性質

名前と識別子

-

- 3-ethynyl-N-(1,3-thiazol-5-ylmethyl)aniline

- 3-ethynyl-N-[(1,3-thiazol-5-yl)methyl]aniline

- 5-Thiazolemethanamine, N-(3-ethynylphenyl)-

- 3-ethynyl-N-(1,3-thiazol-5-yl)methylaniline

-

- インチ: 1S/C12H10N2S/c1-2-10-4-3-5-11(6-10)14-8-12-7-13-9-15-12/h1,3-7,9,14H,8H2

- InChIKey: QEQJEIDRSCYIRS-UHFFFAOYSA-N

- ほほえんだ: S1C=NC=C1CNC1C=CC=C(C#C)C=1

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 4

- 複雑さ: 245

- 疎水性パラメータ計算基準値(XlogP): 2.7

- トポロジー分子極性表面積: 53.2

3-ethynyl-N-(1,3-thiazol-5-yl)methylaniline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-160712-0.5g |

3-ethynyl-N-[(1,3-thiazol-5-yl)methyl]aniline |

1342100-58-6 | 0.5g |

$974.0 | 2023-06-08 | ||

| Enamine | EN300-160712-2500mg |

3-ethynyl-N-[(1,3-thiazol-5-yl)methyl]aniline |

1342100-58-6 | 2500mg |

$1509.0 | 2023-09-23 | ||

| Enamine | EN300-160712-5000mg |

3-ethynyl-N-[(1,3-thiazol-5-yl)methyl]aniline |

1342100-58-6 | 5000mg |

$2235.0 | 2023-09-23 | ||

| Enamine | EN300-160712-50mg |

3-ethynyl-N-[(1,3-thiazol-5-yl)methyl]aniline |

1342100-58-6 | 50mg |

$647.0 | 2023-09-23 | ||

| Enamine | EN300-160712-2.5g |

3-ethynyl-N-[(1,3-thiazol-5-yl)methyl]aniline |

1342100-58-6 | 2.5g |

$1988.0 | 2023-06-08 | ||

| Enamine | EN300-160712-1.0g |

3-ethynyl-N-[(1,3-thiazol-5-yl)methyl]aniline |

1342100-58-6 | 1g |

$1014.0 | 2023-06-08 | ||

| Enamine | EN300-160712-10.0g |

3-ethynyl-N-[(1,3-thiazol-5-yl)methyl]aniline |

1342100-58-6 | 10g |

$4360.0 | 2023-06-08 | ||

| Enamine | EN300-160712-0.25g |

3-ethynyl-N-[(1,3-thiazol-5-yl)methyl]aniline |

1342100-58-6 | 0.25g |

$933.0 | 2023-06-08 | ||

| Enamine | EN300-160712-500mg |

3-ethynyl-N-[(1,3-thiazol-5-yl)methyl]aniline |

1342100-58-6 | 500mg |

$739.0 | 2023-09-23 | ||

| Enamine | EN300-160712-10000mg |

3-ethynyl-N-[(1,3-thiazol-5-yl)methyl]aniline |

1342100-58-6 | 10000mg |

$3315.0 | 2023-09-23 |

3-ethynyl-N-(1,3-thiazol-5-yl)methylaniline 関連文献

-

Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186

-

Saimeng Jin,Fergal P. Byrne,James H. Clark,Con Robert McElroy,Alex Quinn,James Sherwood,Andrew J. Hunt RSC Adv., 2021,11, 39412-39419

-

Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148

-

Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674

-

Noriyoshi Arai,Yusei Kobayashi,Kenji Yasuoka Nanoscale, 2020,12, 6691-6698

-

Fang Qian,Mary Baum,Qian Gu,Daniel E. Morse Lab Chip, 2009,9, 3076-3081

-

Zhao Li,Xinghui Gao,Wen Shi,Xiaohua Li,Huimin Ma Chem. Commun., 2013,49, 5859-5861

-

Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630

-

Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822

3-ethynyl-N-(1,3-thiazol-5-yl)methylanilineに関する追加情報

3-Ethynyl-N-(1,3-Thiazol-5-yl)Methylaniline: A Comprehensive Overview

3-Ethynyl-N-(1,3-thiazol-5-yl)methylaniline, also known by its CAS number 1342100-58-6, is a compound of significant interest in the field of organic chemistry. This compound is characterized by its unique structure, which combines an ethynyl group with a thiazole ring and an aniline moiety. The combination of these functional groups makes it a versatile molecule with potential applications in drug discovery, material science, and other areas of chemical research.

The synthesis of 3-ethynyl-N-(1,3-thiazol-5-yl)methylaniline involves a series of well-established organic reactions. The starting material is typically an aniline derivative, which undergoes nucleophilic substitution or coupling reactions to introduce the thiazole ring. The ethynyl group is then incorporated through alkyne chemistry, often using methods such as Sonogashira coupling or other cross-coupling techniques. The optimization of these reactions has been a focus of recent studies, with researchers exploring catalysts and reaction conditions to improve yield and selectivity.

One of the key features of this compound is its ability to participate in various biological assays. Recent studies have shown that 3-ethynyl-N-(1,3-thiazol-5-yl)methylaniline exhibits moderate activity against certain enzymes and cellular targets. For instance, researchers have investigated its potential as an inhibitor of kinase enzymes, which are critical in signaling pathways associated with cancer and inflammatory diseases. While the compound's activity is not yet at therapeutic levels, these findings suggest that it could serve as a lead compound for further optimization.

In addition to its biological applications, 3-ethynyl-N-(1,3-thiazol-5-yl)methylaniline has also been explored for its electronic properties. The thiazole ring contributes to the molecule's conjugation, making it a candidate for use in organic electronics. Recent research has focused on incorporating this compound into thin-film transistor (TFT) devices and light-emitting diodes (LEDs). Initial results indicate that the compound exhibits suitable charge transport properties, though further studies are needed to assess its stability and scalability for industrial applications.

The structural versatility of 3-ethynyl-N-(1,3-thiazol-5-yl)methylaniline also makes it a valuable tool in click chemistry. The ethynyl group can undergo copper-catalyzed azide–alkyne cycloaddition (CuAAC) reactions, enabling the construction of complex molecules with high precision. This has led to its use in the synthesis of macrocycles and other architecturally complex compounds. Researchers have recently demonstrated the utility of this approach in creating nanoscale assemblies with potential applications in drug delivery and sensing technologies.

From a synthetic perspective, the preparation of 3-ethynyl-N-(1,3-thiazol-5-yl)methylaniline has been optimized through green chemistry principles. Traditional methods often involve hazardous reagents and multiple steps; however, recent advancements have introduced more sustainable pathways. For example, microwave-assisted synthesis has been employed to reduce reaction times and minimize solvent usage. These developments align with global efforts to promote environmentally friendly chemical practices.

In terms of spectroscopic characterization, 3-ethynyl-N-(1,3-thiazol-5-yl)methylaniline has been thoroughly analyzed using techniques such as nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS). These analyses confirm the compound's structure and provide insights into its electronic environment. Recent studies have also employed computational methods, such as density functional theory (DFT), to model the molecule's electronic properties and predict its reactivity under various conditions.

The study of 3-Ethynyl-N-(1,3-Thiazol-5-Yl)Methylaniline continues to be a dynamic area of research. Its unique combination of functional groups offers opportunities for innovation across multiple disciplines. As researchers delve deeper into its properties and applications, this compound is poised to make significant contributions to the advancement of modern chemistry.

1342100-58-6 (3-ethynyl-N-(1,3-thiazol-5-yl)methylaniline) 関連製品

- 1326930-16-8(2-(4-chlorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one)

- 63014-89-1(2-aminoindolizine-1-carbonitrile)

- 2228594-85-0(tert-butyl N-4-fluoro-3-(morpholin-3-yl)phenylcarbamate)

- 1251304-56-9({4-methyl-2-(2-methylbutan-2-yl)oxyphenyl}methanamine)

- 2034349-47-6(2-(2-chloro-6-fluorophenyl)-N-{1-2-methyl-6-(trifluoromethyl)pyrimidin-4-ylpiperidin-4-yl}acetamide)

- 1092460-86-0(5-Fluoro-2-(trifluoromethoxy)benzyl alcohol)

- 151575-30-3(Zirconium(IV) oxide-scandia stabilized)

- 1997963-42-4(Carbamic acid, N-(3-cyclopropyl-1-methyl-3-oxopropyl)-N-ethyl-, 1,1-dimethylethyl ester)

- 1806805-35-5(2,6-Dibromo-4-(difluoromethyl)pyridin-3-ol)

- 89677-61-2(2-bromophenyl methanesulfonate)